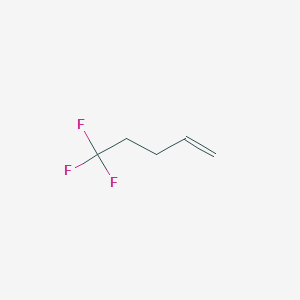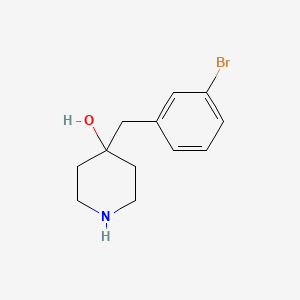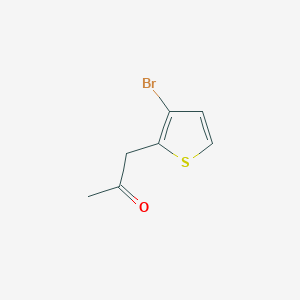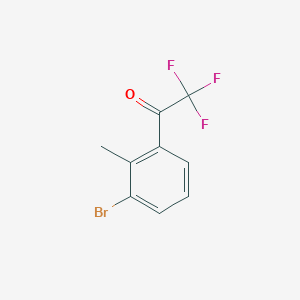
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group and a trifluoromethyl-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparaison Avec Des Composés Similaires
- 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
- 2-Bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
Comparison: Compared to similar compounds, 2-Amino-1-(2,3,4-trifluorophenyl)ethan-1-one is unique due to its specific substitution pattern on the aromatic ringFor instance, the presence of the trifluoromethyl group at different positions can significantly alter the compound’s properties and interactions with other molecules .
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
2-amino-1-(2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2H,3,12H2 |
Clé InChI |
UIEPXPDMYKDUOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CN)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)












